ONX-0914

Catalog No.
S549054
CAS No.
960374-59-8
M.F
C31H40N4O7
M. Wt
580.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ONX-0914

CAS Number

960374-59-8

Product Name

ONX-0914

IUPAC Name

(2S)-3-(4-methoxyphenyl)-N-[(2S)-1-(2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide

Molecular Formula

C31H40N4O7

Molecular Weight

580.7 g/mol

InChI

InChI=1S/C31H40N4O7/c1-21(32-27(36)19-35-13-15-41-16-14-35)29(38)34-26(18-23-9-11-24(40-3)12-10-23)30(39)33-25(28(37)31(2)20-42-31)17-22-7-5-4-6-8-22/h4-12,21,25-26H,13-20H2,1-3H3,(H,32,36)(H,33,39)(H,34,38)/t21-,25-,26-,31?/m0/s1

InChI Key

WQAVPPWWLLVGFK-ZCKRSBOQSA-N

SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC(CC2=CC=CC=C2)C(=O)C3(CO3)C)NC(=O)CN4CCOCC4

Solubility

Soluble in DMSO, not in water

Synonyms

(S)-3-(4-methoxyphenyl)-N-((S)-1-((S)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-morpholinoacetamido)propanamido)propanamide, ONX 0914, PR-957

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC(CC2=CC=CC=C2)C(=O)C3(CO3)C)NC(=O)CN4CCOCC4

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)C3(CO3)C)NC(=O)CN4CCOCC4

Description

The exact mass of the compound (S)-3-(4-methoxyphenyl)-N-((S)-1-((R)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-morpholinoacetamido)propanamido)propanamide is 580.2897 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Peptide Synthesis: The molecule contains several amide bonds, a common functional group in peptides. This suggests it could be a potential scaffold for designing and synthesizing novel peptides with specific functionalities.
  • Protein-Protein Interaction Studies: The molecule also possesses various functional groups that could interact with protein surfaces. This raises the possibility of using it as a tool to study protein-protein interactions, which are crucial for many biological processes .

ONX-0914, also known as PR-957, is a selective inhibitor of the immunoproteasome, specifically targeting the low molecular mass polypeptide 7 subunit (LMP7). This compound is significant because it selectively induces conformational changes in the immunoproteasome without affecting the constitutive proteasome. ONX-0914 has demonstrated the ability to inhibit the production of proinflammatory cytokines from human peripheral blood mononuclear cells and activate mouse splenocytes. It has shown therapeutic potential in various autoimmune disease models, including diabetes, arthritis, and colitis in mice .

Due to the absence of dedicated research, the mechanism of action for this molecule is unknown.

  • Enzyme Inhibition: The morpholino group might interact with the active site of a specific enzyme, potentially inhibiting its activity [].
  • Protein-Protein Interaction: The molecule could bind to a protein and alter its interaction with other proteins.

ONX-0914 functions primarily through its interaction with the immunoproteasome. By binding to the LMP7 subunit, it inhibits the proteolytic activity of this component, which is crucial for generating peptides that are presented on major histocompatibility complex class I molecules. This inhibition leads to a reduction in proinflammatory cytokine production, such as tumor necrosis factor-alpha and interleukin-6 . The compound's mechanism involves blocking the enzymatic activity necessary for processing these cytokines, thereby modulating immune responses.

The biological activity of ONX-0914 has been extensively studied in vitro and in vivo. In human peripheral blood mononuclear cells, ONX-0914 effectively inhibits LMP7 activity by over 80%, leading to significant reductions in interleukin-23 production by more than 90% and tumor necrosis factor-alpha and interleukin-6 by approximately 50% . In animal models, ONX-0914 has been shown to ameliorate symptoms of collagen-induced arthritis and other autoimmune conditions, demonstrating its potential as a therapeutic agent .

The synthesis of ONX-0914 involves several steps typical for small molecule drug development. While specific detailed synthetic pathways are proprietary and not widely published, it generally includes:

  • Initial Reaction: Formation of key intermediates through standard organic reactions.
  • Functionalization: Introduction of functional groups that enhance binding affinity for the target enzyme.
  • Purification: Use of chromatography techniques to isolate the final product.
  • Characterization: Confirmation of the compound's structure using techniques such as NMR spectroscopy and mass spectrometry.

The solubility of ONX-0914 in dimethyl sulfoxide is reported to be greater than 10 mM, facilitating its use in biological assays .

ONX-0914 has several notable applications in biomedical research and potential therapeutics:

  • Autoimmune Diseases: Its ability to modulate immune responses makes it a candidate for treating conditions like rheumatoid arthritis and lupus.
  • Cancer Therapy: As an immunoproteasome inhibitor, ONX-0914 may enhance anti-tumor immunity and could be explored in combination therapies for hematological malignancies .
  • Neuroprotection: Research indicates that ONX-0914 exhibits low neurotoxicity compared to traditional proteasome inhibitors, suggesting potential applications in neurodegenerative diseases .

Studies have shown that ONX-0914 can synergize with other proteasome inhibitors to enhance anti-cancer effects. For instance, co-inhibition with other proteasome subunits like LMP2 has been shown to increase cytotoxicity against certain cancer cell lines. The compound's selective inhibition profile allows for targeted therapeutic strategies that minimize side effects while maximizing efficacy against specific disease targets .

Several compounds share similarities with ONX-0914 in terms of their mechanism as proteasome inhibitors or their therapeutic applications:

Compound NameMechanismKey Differences
BortezomibInhibits all proteasome subunitsBroader activity; higher neurotoxicity
CarfilzomibSelectively inhibits both immuno and constitutive proteasomesMore potent but also associated with resistance issues
IxazomibOrally bioavailable proteasome inhibitorLess selective than ONX-0914

ONX-0914 stands out due to its selectivity for LMP7 and reduced neurotoxicity compared to other inhibitors like bortezomib, making it a promising candidate for further development in treating autoimmune diseases and certain cancers .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

580.28969963 g/mol

Monoisotopic Mass

580.28969963 g/mol

Heavy Atom Count

42

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

UID7D8IN4Q

MeSH Pharmacological Classification

Proteasome Inhibitors

Wikipedia

ONX-0914

Dates

Modify: 2023-08-15
1: Eleftheriadis T, Pissas G, Antoniadi G, Liakopoulos V, Stefanidis I. Proteasome or immunoproteasome inhibitors cause apoptosis in human renal tubular epithelial cells under normoxic and hypoxic conditions. Int Urol Nephrol. 2016 Feb 26. [Epub ahead of print] PubMed PMID: 26920131.
2: Mundt S, Basler M, Buerger S, Engler H, Groettrup M. Inhibiting the immunoproteasome exacerbates the pathogenesis of systemic Candida albicans infection in mice. Sci Rep. 2016 Jan 18;6:19434. doi: 10.1038/srep19434. PubMed PMID: 26776888; PubMed Central PMCID: PMC4726078.
3: Walker-Caulfield ME, Guo Y, Johnson RK, McCarthy CB, Fitz-Gibbon PD, Lucchinetti CF, Howe CL. NFκB signaling drives pro-granulocytic astroglial responses to neuromyelitis optica patient IgG. J Neuroinflammation. 2015 Sep 30;12:185. doi: 10.1186/s12974-015-0403-8. PubMed PMID: 26423139; PubMed Central PMCID: PMC4590277.
4: Howland SW, Ng GX, Chia SK, Rénia L. Investigating proteasome inhibitors as potential adjunct therapies for experimental cerebral malaria. Parasite Immunol. 2015 Nov;37(11):599-604. doi: 10.1111/pim.12277. PubMed PMID: 26366636.
5: Zhang HM, Fu J, Hamilton R, Diaz V, Zhang Y. The mammalian target of rapamycin modulates the immunoproteasome system in the heart. J Mol Cell Cardiol. 2015 Sep;86:158-67. doi: 10.1016/j.yjmcc.2015.07.027. Epub 2015 Aug 1. PubMed PMID: 26239133.
6: Zilberberg J, Matos J, Dziopa E, Dziopa L, Yang Z, Kirk CJ, Assefnia S, Korngold R. Inhibition of the Immunoproteasome Subunit LMP7 with ONX 0914 Ameliorates Graft-versus-Host Disease in an MHC-Matched Minor Histocompatibility Antigen-Disparate Murine Model. Biol Blood Marrow Transplant. 2015 Sep;21(9):1555-64. doi: 10.1016/j.bbmt.2015.06.010. Epub 2015 Jun 18. PubMed PMID: 26093043.
7: Harshbarger W, Miller C, Diedrich C, Sacchettini J. Crystal structure of the human 20S proteasome in complex with carfilzomib. Structure. 2015 Feb 3;23(2):418-24. doi: 10.1016/j.str.2014.11.017. Epub 2015 Jan 15. PubMed PMID: 25599644.
8: Huber EM, Heinemeyer W, Groll M. Bortezomib-resistant mutant proteasomes: structural and biochemical evaluation with carfilzomib and ONX 0914. Structure. 2015 Feb 3;23(2):407-17. doi: 10.1016/j.str.2014.11.019. Epub 2015 Jan 15. PubMed PMID: 25599643.
9: Arciniega M, Beck P, Lange OF, Groll M, Huber R. Differential global structural changes in the core particle of yeast and mouse proteasome induced by ligand binding. Proc Natl Acad Sci U S A. 2014 Jul 1;111(26):9479-84. doi: 10.1073/pnas.1408018111. Epub 2014 Jun 16. PubMed PMID: 24979800; PubMed Central PMCID: PMC4084421.
10: Niewerth D, Kaspers GJ, Assaraf YG, van Meerloo J, Kirk CJ, Anderl J, Blank JL, van de Ven PM, Zweegman S, Jansen G, Cloos J. Interferon-γ-induced upregulation of immunoproteasome subunit assembly overcomes bortezomib resistance in human hematological cell lines. J Hematol Oncol. 2014 Jan 13;7:7. doi: 10.1186/1756-8722-7-7. PubMed PMID: 24418325; PubMed Central PMCID: PMC3896789.
11: Basler M, Mundt S, Muchamuel T, Moll C, Jiang J, Groettrup M, Kirk CJ. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis. EMBO Mol Med. 2014 Feb;6(2):226-38. doi: 10.1002/emmm.201303543. Epub 2014 Jan 16. PubMed PMID: 24399752; PubMed Central PMCID: PMC3927957.
12: Niewerth D, Franke NE, Jansen G, Assaraf YG, van Meerloo J, Kirk CJ, Degenhardt J, Anderl J, Schimmer AD, Zweegman S, de Haas V, Horton TM, Kaspers GJ, Cloos J. Higher ratio immune versus constitutive proteasome level as novel indicator of sensitivity of pediatric acute leukemia cells to proteasome inhibitors. Haematologica. 2013 Dec;98(12):1896-904. doi: 10.3324/haematol.2013.092411. Epub 2013 Sep 20. PubMed PMID: 24056819; PubMed Central PMCID: PMC3856965.
13: Mulder A, Heidt S, Vergunst M, Roelen DL, Claas FH. Proteasome inhibition profoundly affects activated human B cells. Transplantation. 2013 Jun 15;95(11):1331-7. doi: 10.1097/TP.0b013e3182911739. PubMed PMID: 23624544.
14: Stein ML, Groll M. Applied techniques for mining natural proteasome inhibitors. Biochim Biophys Acta. 2014 Jan;1843(1):26-38. doi: 10.1016/j.bbamcr.2013.01.017. Epub 2013 Jan 27. Review. PubMed PMID: 23360979.
15: Verbrugge SE, Al M, Assaraf YG, Niewerth D, van Meerloo J, Cloos J, van der Veer M, Scheffer GL, Peters GJ, Chan ET, Anderl JL, Kirk CJ, Zweegman S, Dijkmans BA, Lems WF, Scheper RJ, de Gruijl TD, Jansen G. Overcoming bortezomib resistance in human B cells by anti-CD20/rituximab-mediated complement-dependent cytotoxicity and epoxyketone-based irreversible proteasome inhibitors. Exp Hematol Oncol. 2013 Jan 10;2(1):2. doi: 10.1186/2162-3619-2-2. PubMed PMID: 23305345; PubMed Central PMCID: PMC3560160.
16: Kalim KW, Basler M, Kirk CJ, Groettrup M. Immunoproteasome subunit LMP7 deficiency and inhibition suppresses Th1 and Th17 but enhances regulatory T cell differentiation. J Immunol. 2012 Oct 15;189(8):4182-93. doi: 10.4049/jimmunol.1201183. Epub 2012 Sep 14. PubMed PMID: 22984077.
17: Nagayama Y, Nakahara M, Shimamura M, Horie I, Arima K, Abiru N. Prophylactic and therapeutic efficacies of a selective inhibitor of the immunoproteasome for Hashimoto's thyroiditis, but not for Graves' hyperthyroidism, in mice. Clin Exp Immunol. 2012 Jun;168(3):268-73. doi: 10.1111/j.1365-2249.2012.04578.x. PubMed PMID: 22519588; PubMed Central PMCID: PMC3390477.
18: Basler M, Groettrup M. Immunoproteasome-specific inhibitors and their application. Methods Mol Biol. 2012;832:391-401. doi: 10.1007/978-1-61779-474-2_27. PubMed PMID: 22350900.
19: Huber EM, Basler M, Schwab R, Heinemeyer W, Kirk CJ, Groettrup M, Groll M. Immuno- and constitutive proteasome crystal structures reveal differences in substrate and inhibitor specificity. Cell. 2012 Feb 17;148(4):727-38. doi: 10.1016/j.cell.2011.12.030. PubMed PMID: 22341445.
20: Verbrugge SE, Assaraf YG, Dijkmans BA, Scheffer GL, Al M, den Uyl D, Oerlemans R, Chan ET, Kirk CJ, Peters GJ, van der Heijden JW, de Gruijl TD, Scheper RJ, Jansen G. Inactivating PSMB5 mutations and P-glycoprotein (multidrug resistance-associated protein/ATP-binding cassette B1) mediate resistance to proteasome inhibitors: ex vivo efficacy of (immuno)proteasome inhibitors in mononuclear blood cells from patients with rheumatoid arthritis. J Pharmacol Exp Ther. 2012 Apr;341(1):174-82. doi: 10.1124/jpet.111.187542. Epub 2012 Jan 10. PubMed PMID: 22235146.

Explore Compound Types